molecular formula C26H25N3O3 B3489311 2-(4-cyclohexylphenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide

2-(4-cyclohexylphenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide

Cat. No.: B3489311
M. Wt: 427.5 g/mol
InChI Key: VEHGXKVOGKRDHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-cyclohexylphenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a cyclohexylphenoxy group, a pyridinyl group, and a benzoxazolyl group, all linked through an acetamide moiety. The structural complexity and diversity of functional groups make this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclohexylphenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Cyclohexylphenoxy Intermediate: This step involves the reaction of cyclohexyl bromide with phenol in the presence of a base such as potassium carbonate to form 4-cyclohexylphenol.

    Synthesis of the Benzoxazole Intermediate: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with a suitable carboxylic acid derivative, such as 2-pyridinecarboxylic acid, under acidic conditions.

    Coupling Reaction: The final step involves the coupling of the cyclohexylphenoxy intermediate with the benzoxazole intermediate using an appropriate coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclohexylphenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-cyclohexylphenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-cyclohexylphenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-cyclohexylphenoxy)-N-(2-pyridin-3-yl)acetamide: Lacks the benzoxazole group, which may result in different biological activities.

    2-(4-cyclohexylphenoxy)-N-(1,3-benzoxazol-5-yl)acetamide: Lacks the pyridinyl group, which may affect its binding affinity and specificity.

    2-(4-cyclohexylphenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)ethanamide: Similar structure but with an ethanamide moiety instead of acetamide, potentially altering its chemical reactivity and biological properties.

Uniqueness

The uniqueness of 2-(4-cyclohexylphenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylphenoxy, pyridinyl, and benzoxazolyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various scientific research applications.

Properties

IUPAC Name

2-(4-cyclohexylphenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c30-25(17-31-22-11-8-19(9-12-22)18-5-2-1-3-6-18)28-21-10-13-24-23(15-21)29-26(32-24)20-7-4-14-27-16-20/h4,7-16,18H,1-3,5-6,17H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHGXKVOGKRDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-cyclohexylphenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-cyclohexylphenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-cyclohexylphenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide
Reactant of Route 4
2-(4-cyclohexylphenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-cyclohexylphenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-cyclohexylphenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.